amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11511150.png)
1-{[(5-amino-1H-tetrazol-1-yl)acetyl](4-methoxyphenyl)amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a methoxyphenyl group, and a cyclohexane carboxamide moiety
Preparation Methods
The synthesis of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The subsequent steps involve the coupling of the tetrazole ring with the methoxyphenyl group and the cyclohexane carboxamide moiety through amide bond formation. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group on the tetrazole ring can participate in nucleophilic substitution reactions, forming new derivatives. Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. .
Scientific Research Applications
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or antimicrobial activity, making it a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring may mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the methoxyphenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE include:
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound also contains a nitrogen-rich heterocycle and is used in the synthesis of energetic salts.
3,6-Bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine: Known for its high nitrogen content and thermal stability, it is used in the development of insensitive explosives.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a boronic ester group and is used in organic synthesis and materials science.
The uniqueness of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H31N7O3 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
1-(N-[2-(5-aminotetrazol-1-yl)acetyl]-4-methoxyanilino)-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H31N7O3/c1-17-8-7-9-18(2)22(17)27-23(34)25(14-5-4-6-15-25)32(19-10-12-20(35-3)13-11-19)21(33)16-31-24(26)28-29-30-31/h7-13H,4-6,14-16H2,1-3H3,(H,27,34)(H2,26,28,30) |
InChI Key |
LFRIYNIWORJADB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)OC)C(=O)CN4C(=NN=N4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.